ETHYL 5'-AMINO-6'-CYANO-1-[(3-FLUOROPHENYL)METHYL]-2'-METHYL-2-OXO-1,2-DIHYDROSPIRO[INDOLE-3,7'-THIENO[3,2-B]PYRAN]-3'-CARBOXYLATE
Overview
Description
Ethyl 5’-amino-6’-cyano-1-(3-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5’-amino-6’-cyano-1-(3-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate typically involves multi-step organic reactions. The process may include the formation of the indole and thieno[3,2-b]pyran rings, followed by the introduction of the amino, cyano, and fluorobenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5’-amino-6’-cyano-1-(3-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or oxygen atoms.
Scientific Research Applications
Ethyl 5’-amino-6’-cyano-1-(3-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5’-amino-6’-cyano-1-(3-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 5’-amino-6’-cyano-1-(3-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole ring structure and may have similar biological activities.
Thieno[3,2-b]pyran derivatives: These compounds share the thieno[3,2-b]pyran ring structure and may have similar chemical properties.
Fluorobenzyl derivatives: These compounds contain the fluorobenzyl group and may have similar reactivity.
The uniqueness of ethyl 5’-amino-6’-cyano-1-(3-fluorobenzyl)-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-b]pyran]-3’-carboxylate lies in its combination of these different structural elements, which can result in unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 5'-amino-6'-cyano-1-[(3-fluorophenyl)methyl]-2'-methyl-2-oxospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O4S/c1-3-33-24(31)20-14(2)35-22-21(20)34-23(29)18(12-28)26(22)17-9-4-5-10-19(17)30(25(26)32)13-15-7-6-8-16(27)11-15/h4-11H,3,13,29H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWIEXUJLLRYHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1OC(=C(C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)F)C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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